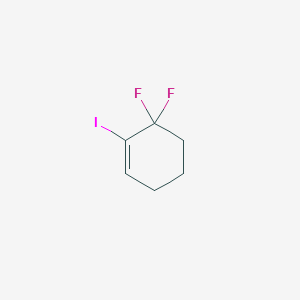![molecular formula C14H18O3 B14251989 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- CAS No. 268736-70-5](/img/structure/B14251989.png)
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is an organic compound with a unique structure that includes an alkyne group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- typically involves the reaction of 5-Hexyn-2-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-Hexyn-2-one or 5-Hexyn-2-al.
Reduction: Formation of 5-Hexen-2-ol or 5-Hexan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl group.
Aplicaciones Científicas De Investigación
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The methoxyphenyl group can interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Hexyn-1-ol: Similar structure but lacks the methoxyphenyl group.
5-Hexen-2-ol: Contains a double bond instead of a triple bond.
2-Methoxyphenyl ethanol: Similar aromatic group but different aliphatic chain.
Uniqueness
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is unique due to the presence of both an alkyne group and a methoxyphenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Número CAS |
268736-70-5 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(2S)-1-[(4-methoxyphenyl)methoxy]hex-5-yn-2-ol |
InChI |
InChI=1S/C14H18O3/c1-3-4-5-13(15)11-17-10-12-6-8-14(16-2)9-7-12/h1,6-9,13,15H,4-5,10-11H2,2H3/t13-/m0/s1 |
Clave InChI |
XGPRBMYAPKJBNE-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)COC[C@H](CCC#C)O |
SMILES canónico |
COC1=CC=C(C=C1)COCC(CCC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


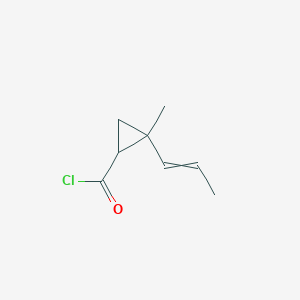
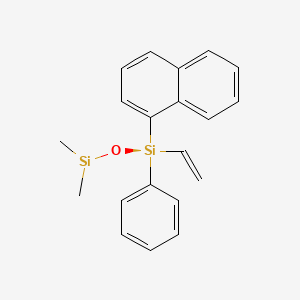
![(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B14251934.png)
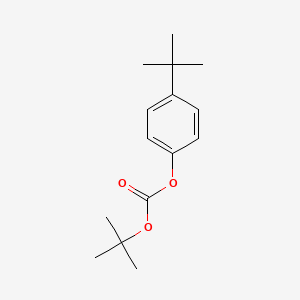
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)
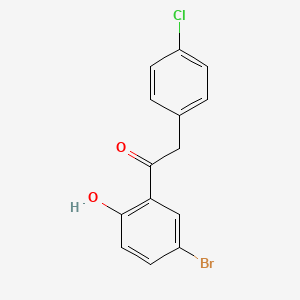
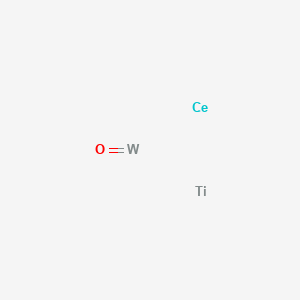
![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)
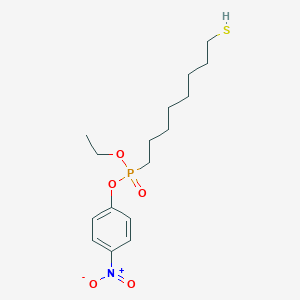
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
